molecular formula C15H17N3O2S B6471648 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide CAS No. 2640881-96-3

4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B6471648
CAS No.: 2640881-96-3
M. Wt: 303.4 g/mol
InChI Key: SIYXLVWPAKJJAE-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropylmorpholine-2-carboxylic acid under appropriate reaction conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(16-10-5-6-10)12-9-18(7-8-20-12)15-17-11-3-1-2-4-13(11)21-15/h1-4,10,12H,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYXLVWPAKJJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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